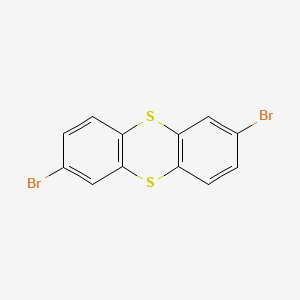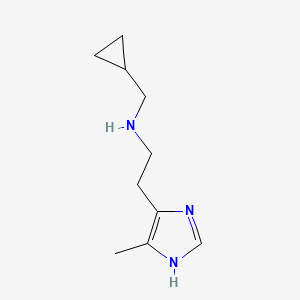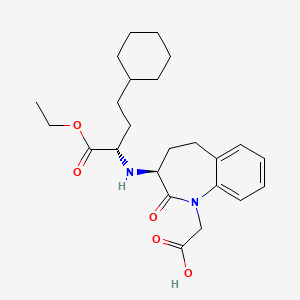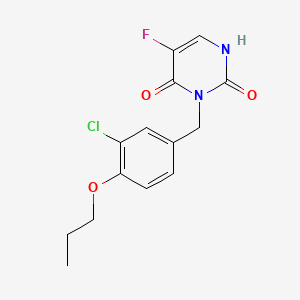
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxyphenol, epichlorohydrin, and morpholine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide vs. N-(2-((3-(3-Chloro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- **this compound vs. N-(2-((3-(3-Fluoro-4-hydroxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in the compound can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to targets.
Methoxy Group: The methoxy group can enhance the compound’s solubility and bioavailability.
Propriétés
Formule moléculaire |
C17H26FN3O5 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[2-[[3-(3-fluoro-4-methoxyphenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H26FN3O5/c1-24-16-3-2-14(10-15(16)18)26-12-13(22)11-19-4-5-20-17(23)21-6-8-25-9-7-21/h2-3,10,13,19,22H,4-9,11-12H2,1H3,(H,20,23) |
Clé InChI |
AIDXDVCLPJTFDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
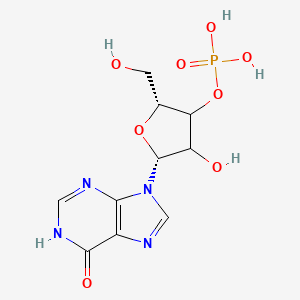
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)

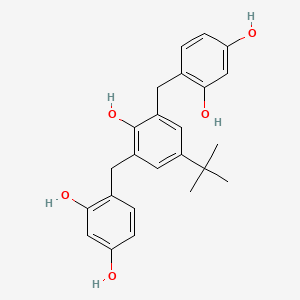
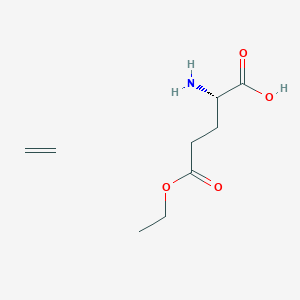
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
